

Spectroscopic Profile of Isopropoxy(phenyl)silane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Isopropoxy(phenyl)silane

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This technical guide provides an in-depth overview of the spectroscopic data for **isopropoxy(phenyl)silane** ($\text{Ph}(\text{i-PrO})\text{SiH}_2$), a versatile and efficient reductant in metal-catalyzed hydrogen atom transfer reactions. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for **isopropoxy(phenyl)silane** is $\text{C}_9\text{H}_{14}\text{OSi}$, with a molecular weight of 166.29 g/mol .^[1] The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, IR spectroscopy, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ^1H NMR Spectroscopic Data for **Isopropoxy(phenyl)silane**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.63	dd	7.8, 1.6	2H	ortho-H (Phenyl)
7.42	t	7.4	1H	para-H (Phenyl)
7.37	t	7.5	2H	meta-H (Phenyl)
4.84	s (broad)	-	2H	Si-H ₂
4.25	sept	6.2	1H	O-CH
1.25	d	6.2	6H	CH ₃

Table 2: ¹³C NMR Spectroscopic Data for **Isopropoxy(phenyl)silane**

Chemical Shift (δ) ppm	Assignment
135.2	ortho-C (Phenyl)
131.7	ipso-C (Phenyl)
130.3	para-C (Phenyl)
128.2	meta-C (Phenyl)
66.8	O-CH
25.6	CH ₃

Infrared (IR) Spectroscopy Data

Table 3: FT-IR Spectroscopic Data for **Isopropoxy(phenyl)silane**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3072	w	Aromatic C-H stretch
2977	m	Aliphatic C-H stretch
2167	s	Si-H stretch
1430	m	Aromatic C=C stretch
1119	s	Si-O-C stretch
899	s	Si-H ₂ bend

s = strong, m = medium, w = weak

Mass Spectrometry (MS) Data

Table 4: GC-MS Spectroscopic Data for Isopropoxy(phenyl)silane

m/z	Relative Intensity (%)	Assignment
166	15	[M] ⁺
123	100	[M - C ₃ H ₇] ⁺
107	85	[M - OC ₃ H ₇] ⁺
77	40	[C ₆ H ₅] ⁺

Experimental Protocols

The following protocols describe the methodologies used to obtain the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker AV-500 spectrometer operating at 500 MHz and 126 MHz, respectively. The sample was dissolved in chloroform-d (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (δ 7.26 for ¹H and δ 77.16 for ¹³C).

Infrared (IR) Spectroscopy

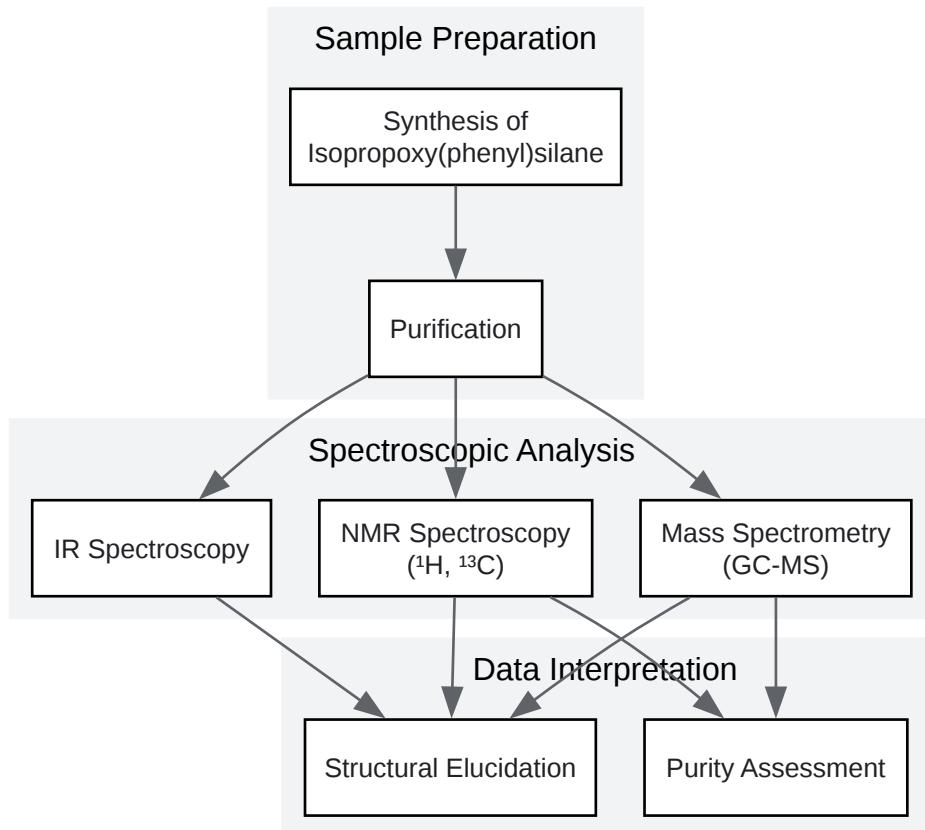
Infrared spectra were obtained using a PerkinElmer Spectrum One FT-IR spectrometer. A thin film of the neat liquid sample was placed between potassium bromide (KBr) plates. The data is reported in wavenumbers (cm^{-1}).

Mass Spectrometry (MS)

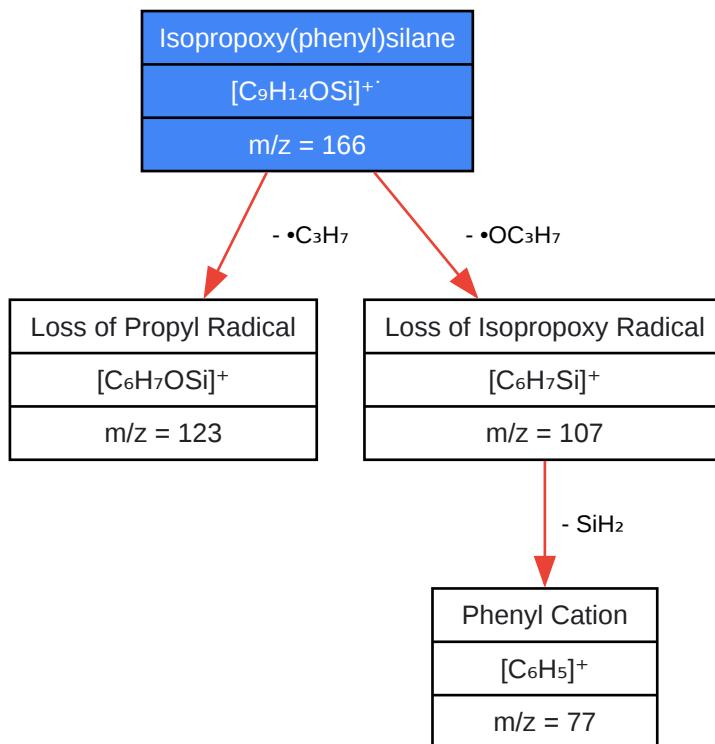
Mass spectral data were collected using an Agilent 7890B gas chromatograph coupled to an Agilent 5977A mass selective detector (GC-MS). The sample was introduced via the GC, and electron ionization (EI) was performed at 70 eV.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and a proposed mass spectrometry fragmentation pathway for **isopropoxy(phenyl)silane**.



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Figure 1. Workflow for the spectroscopic analysis of **isopropoxy(phenyl)silane**.[Click to download full resolution via product page](#)**Figure 2.** Proposed ESI-MS fragmentation pathway for **isopropoxy(phenyl)silane**.**Need Custom Synthesis?**

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References

- 1. pubs.acs.org [pubs.acs.org]
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